N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGDAONIWVUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes current research findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core structure with a benzyl group and a fluorobenzamide moiety. Its molecular formula is with a molecular weight of 420.5 g/mol. The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 420.5 g/mol |
| Molecular Formula | C24H19F3N2O |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions related to cancer proliferation .
- Receptor Interaction : It may interact with various receptors, including those involved in neurotransmission and cell signaling pathways. This interaction could modulate the activity of neurotransmitters and influence physiological responses.
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially inhibiting replication and transcription processes .
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : There is evidence suggesting that the compound may possess neuroprotective properties through modulation of glutamate receptors and reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that share structural similarities:
- Histone Deacetylase Inhibition : A related study highlighted the development of benzyl derivatives that effectively inhibit HDAC activity, leading to altered gene expression profiles conducive to cancer treatment .
- Neuropharmacological Studies : Research on benzodiazepine receptor antagonists demonstrated that compounds interacting with similar targets can modulate anxiety and depressive behaviors in animal models, suggesting potential therapeutic applications for mood disorders .
- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines at micromolar concentrations, indicating significant anticancer potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Fluorine Substitution :
- The target compound and LY-344864 share the 4-fluorobenzamide group, which enhances metabolic stability and binding affinity in many drug candidates .
- The 2,4-difluoro analog (Table 1, Row 2) introduces a second fluorine, increasing molecular weight and lipophilicity, which may alter membrane permeability .
The 1-propyl substitution in the chloro-fluoro analog (Table 1, Row 3) reduces steric hindrance compared to the benzyl group in the target compound, possibly enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
